3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid
Description
3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid is an organic compound characterized by the presence of a tert-butyl group, a formyl group, and a hydroxy group attached to a biphenyl structure
Properties
Molecular Formula |
C19H18O6 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
5-(3-tert-butyl-5-formyl-4-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H18O6/c1-19(2,3)15-8-11(6-14(9-20)16(15)21)10-4-12(17(22)23)7-13(5-10)18(24)25/h4-9,21H,1-3H3,(H,22,23)(H,24,25) |
InChI Key |
ADOFVMULNVTEHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkoxides in polar solvents.
Major Products
Oxidation: 3’-(tert-Butyl)-5’-carboxy-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid.
Reduction: 3’-(tert-Butyl)-5’-hydroxymethyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and as an additive in materials to enhance stability and performance
Mechanism of Action
The mechanism of action of 3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The formyl group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: A solvent used in various industrial applications.
tert-Butyl alcohol: Used as a solvent and in the synthesis of other chemicals.
Uniqueness
3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its specific combination of functional groups and its biphenyl structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
